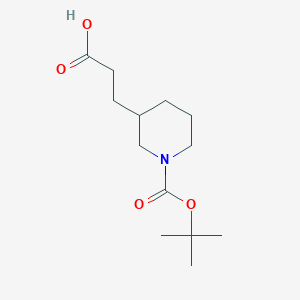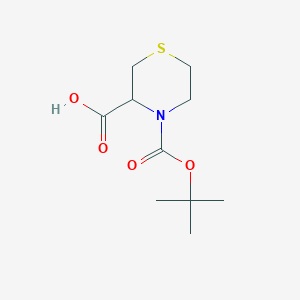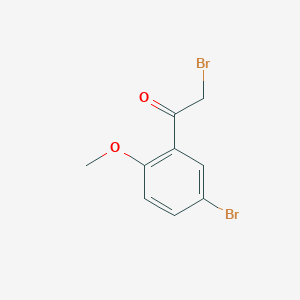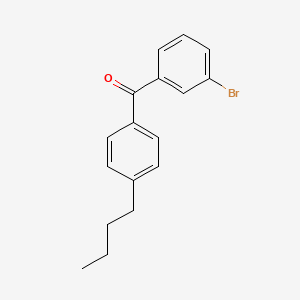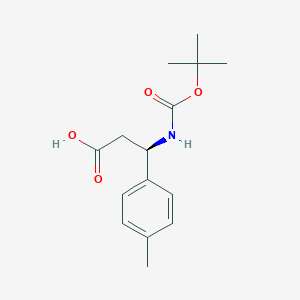
(R)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
Overview
Description
“®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid” is a chemical compound with the molecular formula C15H21NO4 . It is also known by other names such as Boc-®-3-Amino-3-(4-methylphenyl)propionic acid .
Molecular Structure Analysis
The molecular weight of this compound is 279.33 g/mol . The InChI key, which is a unique identifier for the compound, is MBWMIEZHOLGJBM-GFCCVEGCSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
Enantioselective Synthesis
(R)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid has been used in enantioselective synthesis. For example, it was utilized in the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA (Pajouhesh et al., 2000).
Synthesis of Key Intermediates
This compound plays a role in synthesizing key intermediates of natural products like Biotin, a water-soluble vitamin crucial in metabolic processes (Qin et al., 2014).
Asymmetric Hydrogenation
In the field of asymmetric hydrogenation, the compound has been synthesized using chiral ferrocenyl ligands, demonstrating its utility in producing amino esters with high enantiomeric excess (Kubryk & Hansen, 2006).
Synthesis of β-Amino Acid Derivatives
It is also instrumental in the asymmetric synthesis of unsaturated β-amino acid derivatives, showcasing its versatility in creating complex organic molecules (Davies et al., 1997).
Glutamate-Agonistic Activity
Its derivatives have been explored for glutamate receptor-agonistic and antifungal activities, underscoring its potential in neuropharmacology (Tamura et al., 1992).
Antimicrobial Applications
The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from this compound led to compounds with significant antimicrobial activities (Pund et al., 2020).
Polymerization and Material Science
The compound is also used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to advancements in material science (Gao et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(3R)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWMIEZHOLGJBM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375892 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid | |
CAS RN |
479064-97-6 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



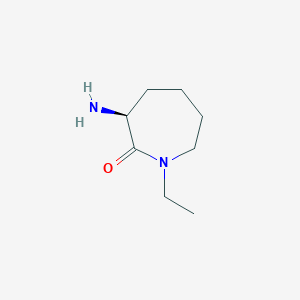
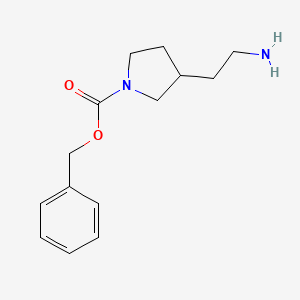

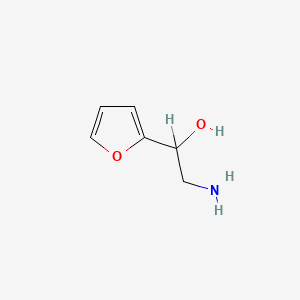
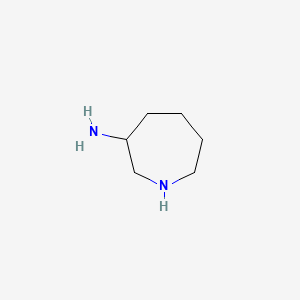
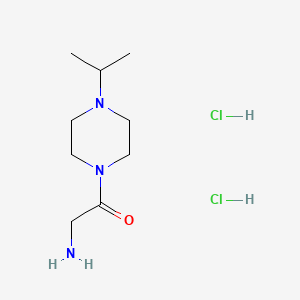
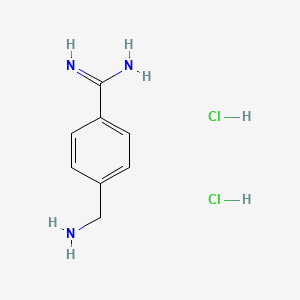
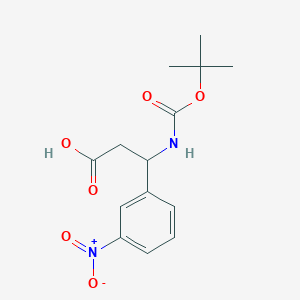
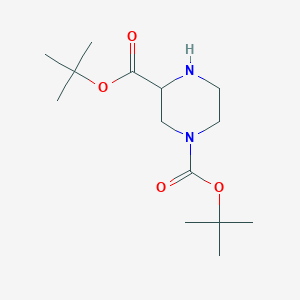
![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)
